molecular formula C5H8O3 B1403357 Methyl oxetane-3-carboxylate CAS No. 1638760-80-1

Methyl oxetane-3-carboxylate

Cat. No.: B1403357
CAS No.: 1638760-80-1
M. Wt: 116.11 g/mol
InChI Key: KIKBCVAAHVENQY-UHFFFAOYSA-N
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Description

“Methyl oxetane-3-carboxylate” is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves a four-pot telescoped procedure using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A mild homologation sequence was developed, with key steps involving a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .


Chemical Reactions Analysis

Oxetanes, including “this compound”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The key steps in the reaction involve a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 126.0±15.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Homologation

Methyl oxetane-3-carboxylate has been explored in various synthetic routes due to its stability under a range of conditions. Kephart et al. (2016) developed a procedure for preparing oxetane-3-carboxaldehyde and this compound using a 4-pot telescoped method. This process overcomes the challenges posed by the sensitivity of the oxetane ring to oxidative, basic, and acidic conditions, representing a significant step in the synthetic application of this compound (Kephart Susan Elizabeth et al., 2016).

Application in Drug Discovery and Bioisostere Analysis

This compound and related structures are of particular interest in drug discovery. Lassalas et al. (2017) suggest that oxetan-3-ol, a related structure, could be a potential surrogate for the carboxylic acid functional group. Their research indicates that these structures, including this compound, may serve as bioisosteric replacements in pharmaceuticals, highlighting their potential in drug design and development (Lassalas et al., 2017).

Structural Applications in Medicinal Chemistry

The oxetane ring, integral to this compound, is a versatile motif in medicinal chemistry. It has been used as a bioisostere for both the geminal dimethyl group and the carbonyl group. Hamzik and Brubaker (2010) describe a straightforward approach to access structurally diverse 3-aminooxetanes, demonstrating the utility of the oxetane ring in creating a range of medicinal compounds (Philip J Hamzik & Jason D Brubaker, 2010).

Photopolymerizable Properties

McGlashon et al. (2012) investigated a conjugated photopolymerisable molecule incorporating the oxetane group. Their research indicates that oxetane derivatives like this compound could have applications in the creation of semiconductors and other materials requiring specific photopolymerizable properties (Andrew J. McGlashon et al., 2012).

Safety and Hazards

“Methyl oxetane-3-carboxylate” is classified as a hazardous chemical. It is a flammable liquid and vapor, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Oxetanes, including “Methyl oxetane-3-carboxylate”, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This interest has been facilitated, and partly driven, by the emergence of oxetanes for applications in medicinal chemistry . Future directions include the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .

Mechanism of Action

Properties

IUPAC Name

methyl oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKBCVAAHVENQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde?

A1: Both this compound and Oxetane-3-carboxaldehyde are valuable building blocks in organic synthesis. Their unique structures, featuring the oxetane ring, make them useful intermediates for developing new pharmaceuticals, agrochemicals, and materials. [, ]

Q2: What synthetic strategy is employed in the papers to obtain these compounds?

A2: The researchers utilized a homologation approach starting from Oxetane-3-one. This involves a series of reactions to effectively insert a single carbon unit, transforming the ketone group into an aldehyde or ester functionality. [, ] This method offers a practical route to access these important building blocks.

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